molecular formula C19H17Cl2N5O B2440736 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212407-60-7

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2440736
CAS No.: 1212407-60-7
M. Wt: 402.28
InChI Key: WHKDMXMCVCOTOB-UHFFFAOYSA-N
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Description

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.
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Properties

IUPAC Name

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O/c1-11-16(18(27)25-13-5-3-2-4-6-13)17(26-19(24-11)22-10-23-26)12-7-8-14(20)15(21)9-12/h2-11,16-17H,1H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKDMXMCVCOTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , often abbreviated as DCTP , is a member of the triazole and pyrimidine family of compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for DCTP is C26H25Cl2N5O2C_{26}H_{25}Cl_{2}N_{5}O_{2}. It features a complex structure that includes both triazole and pyrimidine rings, which are known for their ability to interact with various biological targets.

Structural Formula

DCTP C26H25Cl2N5O2\text{DCTP }C_{26}H_{25}Cl_{2}N_{5}O_{2}

Anticancer Properties

Research indicates that DCTP exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : DCTP demonstrated an IC50 value of 12.5 μM against the MCF-7 breast cancer cell line and 15 μM against the HCT-116 colon cancer cell line. These values suggest a moderate level of potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

DCTP has also been evaluated for its antimicrobial properties. Studies reveal that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 6.25 mg/mL against Staphylococcus aureus and 12.50 mg/mL against Escherichia coli, indicating promising antimicrobial potential .

Antiviral Effects

Recent investigations into the antiviral properties of DCTP have shown that it may inhibit viral replication in specific models:

  • Viral Studies : In vitro assays indicated that DCTP could reduce viral load in infected cells by up to 70%, showcasing its potential as an antiviral agent .

The biological activity of DCTP is believed to stem from its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. Specifically:

  • Targeting Kinases : DCTP may act as an inhibitor of certain kinases involved in cancer cell survival, leading to increased apoptosis in malignant cells .

Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of triazolo-pyrimidines highlighted that DCTP analogs exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-triazole counterparts. The study emphasized the importance of substituents on the aromatic rings in modulating biological activity.

Study 2: Antimicrobial Efficacy

Another research focused on the antibacterial properties of DCTP showed promising results against multi-drug resistant strains of bacteria. The study noted that modifications in the halogen substituents significantly affected the antimicrobial potency.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antiviral Activity : Compounds related to the triazolo-pyrimidine scaffold have been shown to inhibit influenza virus RNA polymerase heterodimerization, suggesting potential applications in antiviral therapies.
  • Anticancer Properties : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. This highlights their potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInhibition of RNA polymerase
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of cyclooxygenase and lipoxygenase

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of a related triazolo-pyrimidine compound. Results indicated that it significantly inhibited the replication of the influenza virus in vitro. The study concluded that modifications to the triazolo-pyrimidine structure could enhance antiviral efficacy.

Case Study 2: Anticancer Potential

Research featured in Cancer Research evaluated the anticancer effects of similar compounds on various cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis and inhibit tumor growth in xenograft models. This suggests a promising avenue for developing new cancer therapeutics based on this chemical scaffold.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via a three-component cyclocondensation reaction involving:

  • 3-Amino-1,2,4-triazole (triazole precursor)

  • 3,4-Dichlorobenzaldehyde (aryl aldehyde with electron-withdrawing substituents)

  • Acetoacetanilide (β-ketoamide for pyrimidine ring formation)

Key Reaction Conditions

StepReagents/ConditionsYieldSource
Triazole activationTSAT catalyst (10 mol%), solvent-free, 60°C75–85%
CyclocondensationMicrowave irradiation (150 W, 20 min)88%
PurificationRecrystallization (95% ethanol)>95%

This method avoids hazardous solvents and reduces reaction times compared to traditional reflux methods .

Functional Group Transformations

The carboxamide (-CONHPh) and tetrahydro-pyrimidine moieties enable selective modifications:

Hydrolysis of Carboxamide

  • Reagents : 6M HCl, reflux (4–6 hr)

  • Product : Carboxylic acid derivative (improves water solubility)

  • Application : Intermediate for further esterification or salt formation .

Reduction of Dihydropyrimidine

  • Reagents : NaBH4/MeOH, 0°C → RT

  • Product : Tetrahydro-pyrimidine → Hexahydro-pyrimidine (enhances conformational flexibility)

  • Selectivity : Preserves triazole ring integrity .

Electrophilic Aromatic Substitution

  • Site : 3,4-Dichlorophenyl group

  • Reagents : HNO3/H2SO4 (nitration), Fe/HCl (reduction of nitro to amine)

  • Application : Introduces polar groups for tuning pharmacokinetics.

Mechanistic Insights

The triazolopyrimidine core participates in π–π stacking and hydrogen bonding , critical for biological interactions. Key reaction mechanisms include:

Cyclocondensation Mechanism

  • Enolamide Formation : Acetoacetanilide tautomerizes to enolamide in the presence of TSAT .

  • Aldehyde Activation : TSAT protonates 3,4-dichlorobenzaldehyde, enhancing electrophilicity.

  • Nucleophilic Attack : Enolamide attacks the activated aldehyde, forming a Knoevenagel adduct.

  • Cyclization : 3-Amino-1,2,4-triazole reacts with the adduct, closing the pyrimidine ring .

Stability and Reactivity Under Stress Conditions

ConditionObservationSource
Acidic (pH < 3)Degradation of triazole ring (t1/2: 2 hr)
Alkaline (pH > 10)Carboxamide hydrolysis (t1/2: 4 hr)
Oxidative (H2O2)Sulfoxidation of methyl group (minor pathway)

Comparative Reactivity Table

Reaction TypeReagentsProductBiological Activity
NitrationHNO3/H2SO4Nitro-substituted derivativeEnhanced antibacterial
Sonogashira CouplingPd(PPh3)4, alkyneAlkynylated triazolopyrimidineAnticancer (c-Met inhibition)
EsterificationSOCI2, ROHEthyl/Methyl esterProdrug formulation

Optimization Strategies

  • Green Chemistry : Microwave-assisted synthesis reduces energy use by 40% compared to thermal methods .

  • Catalyst Design : TSAT (triethylaminium-N-sulfonic acid tetrachloroaluminate) improves atom economy and recyclability .

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazole with β-Keto Esters

A widely adopted method involves reacting 5-amino-1,2,4-triazole with ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate in acetic acid under reflux (Table 1). The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the dihydro-pyrimidine intermediate. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene affords the fully aromatic triazolo-pyrimidine system.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Acetic acid AcOH 110 12 62
PTSA EtOH 80 8 71
ZnCl₂ Toluene 100 6 68

Alternative Route via Ring-Closing Metathesis

A patent by Allen et al. (WO2014198960A1) describes a Grubbs catalyst-mediated ring-closing metathesis of diene precursors to construct the tetrahydro-pyrimidine ring. This method offers superior stereocontrol, achieving 78% yield with 2 mol% Grubbs II catalyst in dichloromethane at 40°C.

Introduction of the 3,4-Dichlorophenyl Group

Electrophilic Aromatic Substitution

Direct chlorination of a phenyl precursor using Cl₂ gas in the presence of FeCl₃ at 0°C selectively installs chlorine atoms at the 3- and 4-positions. However, this method suffers from over-chlorination, necessitating careful stoichiometric control (Cl₂ : substrate = 2.2 : 1).

Suzuki-Miyaura Cross-Coupling

A more regioselective approach employs Suzuki coupling of 3,4-dichlorophenylboronic acid with a brominated triazolo-pyrimidine intermediate. Using Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in dioxane/water (4:1), this method achieves 85% yield.

Installation of the N-Phenyl Carboxamide Moiety

Carboxylic Acid Activation

The ethyl ester at C6 is hydrolyzed to the carboxylic acid using 2M NaOH in EtOH/H₂O (1:1) at 70°C. Subsequent activation with HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF facilitates coupling with aniline.

Table 2: Amidation Efficiency with Different Coupling Reagents

Reagent System Solvent Temp (°C) Yield (%)
HOBt/EDCI DMF 25 88
HATU/DIPEA CH₂Cl₂ 0→25 92
T3P® (Propylphosphonic anhydride) EtOAc 25 90

Microwave-Assisted Amidation

A patent (US20120157436A1) discloses a microwave-enhanced protocol reducing reaction time from 12 h to 30 min. Aniline (1.2 eq), HATU (1.1 eq), and DIPEA (3 eq) in acetonitrile irradiated at 100 W, 120°C afford 94% yield.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray analysis (PMC2983298) confirms the envelope conformation of the tetrahydro-pyrimidine ring. Key metrics:

  • Dihedral angle between pyrimidine and dichlorophenyl: 83.94°
  • N–H···N hydrogen bonds (2.89 Å) stabilize crystal packing

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 3H, Ar–H), 7.25 (d, J=8.4 Hz, 2H), 4.21 (s, 1H, NH), 3.85 (q, J=7.1 Hz, 2H), 2.95 (t, J=6.3 Hz, 2H), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : 165.8 (C=O), 152.3 (C=N), 134.9–126.2 (Ar–C), 44.7 (CH₂), 21.3 (CH₃).

IR and Mass Spectrometry

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₅Cl₂N₅O [M+H]⁺ 416.0632, found 416.0635.

Process Optimization and Scale-Up Challenges

Solvent Selection for Large-Scale Reactions

Polar aprotic solvents (DMF, NMP) enable higher substrate loading (up to 0.5 M) but complicate purification. Switching to methyl tert-butyl ether (MTBE) during workup improves phase separation and reduces emulsion formation.

Byproduct Mitigation

Over-alkylation at N1 of the triazole ring is minimized by:

  • Using methyl triflate instead of iodomethane (higher selectivity)
  • Maintaining pH <7 during methylation

Q & A

Q. Q1. What are the most efficient synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via multicomponent reactions using 5-amino-triazoles, aromatic aldehydes, and ethyl acetoacetate. A green chemistry approach involves 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst in water/ethanol (1:1 v/v) at reflux, achieving yields >85% . Alternative methods include one-pot reactions with APTS (3-aminopropyltriethoxysilane) in ethanol, which avoids toxic solvents and simplifies purification .

Q. Q2. How is the compound structurally characterized?

Methodological Answer: Crystallographic studies (X-ray diffraction) reveal bond angles, distances, and stereochemistry critical for reactivity. NMR (¹H/¹³C) identifies substituent positions, while IR spectroscopy confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry validates molecular weight and fragmentation patterns .

Q. Q3. What solvents and catalysts are optimal for scaled-up synthesis?

Methodological Answer: Ethanol-water mixtures (1:1 v/v) are preferred for eco-friendly synthesis. TMDP outperforms piperidine due to its non-flammability, high thermal stability, and recyclability (>5 cycles without activity loss). Avoid DMF if possible, as it complicates purification .

Advanced Questions

Q. Q4. How can reaction conditions be optimized to resolve low yields in triazolo-pyrimidine synthesis?

Methodological Answer:

  • Catalyst Screening: Compare TMDP with APTS or ionic liquids to assess turnover frequency.
  • Solvent Polarity: Use Hansen solubility parameters to identify solvents enhancing intermediate solubility.
  • Temperature Gradients: Perform kinetic studies at 65–100°C to isolate rate-limiting steps (e.g., cyclization).
    Contradictory yield data may arise from trace moisture or impurities in starting materials; use Karl Fischer titration for solvent drying .

Q. Q5. How to address conflicting bioactivity data in cell-based assays?

Methodological Answer:

  • Dose-Response Curves: Test 0.1–100 µM ranges to identify off-target effects at high concentrations.
  • Cell Line Validation: Use ATCC-authenticated lines (e.g., MCF-7 vs. HepG2) to rule out lineage-specific toxicity.
  • Solvent Controls: Ensure DMSO ≤0.1% to avoid false positives. Contradictions in antiproliferative IC₅₀ values (e.g., 5 µM vs. 20 µM) may reflect differential uptake kinetics—validate via LC-MS intracellular concentration measurements .

Q. Q6. What computational strategies predict target binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of homologous targets (e.g., EGFR or COX-2) to model interactions.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Mapping: Align with known triazolo-pyrimidine inhibitors to identify critical H-bond donors/acceptors .

Q. Q7. How to resolve contradictions in catalyst safety profiles (e.g., TMDP toxicity claims)?

Methodological Answer:

  • In Silico Tox Prediction: Use ADMETlab 2.0 to compare TMDP (PubChem CID: 129887633) with piperidine (LD₅₀ rodent: 400 mg/kg).
  • Experimental Validation: Conduct Ames tests for mutagenicity and acute toxicity in zebrafish embryos.
  • Literature Review: Cross-reference patents and regulatory databases (ECHA, EPA) for hazard classifications .

Methodological Challenges

Q. Q8. How to design SAR studies for carboxamide derivatives?

Methodological Answer:

  • Substituent Libraries: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3,4-dichlorophenyl position.
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity (e.g., logP vs. IC₅₀).
  • Crystal Structures: Correlate substituent bulk (e.g., van der Waals volume) with target binding pocket occupancy .

Q. Q9. What in vitro assays validate proposed mechanisms (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase Profiling: Use radiometric ³³P-ATP assays (Eurofins Panlabs) at 10 µM compound concentration.
  • Cellular Pathway Analysis: Western blotting for phosphorylated ERK/AKT in treated vs. untreated cells.
  • Off-Target Screening: Test against >50 GPCRs, ion channels (CEREP panel) to exclude polypharmacology .

Q. Q10. How to improve aqueous solubility without compromising activity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases.
  • Co-Crystallization: Screen with cyclodextrins or sulfobutylether-β-CD (Captisol®) for enhanced dissolution.
  • LogP Optimization: Use CLogP (ChemAxon) to target 2–4; replace dichlorophenyl with pyridyl if LogP >5 .

Data Analysis & Reproducibility

Q. Q11. How to troubleshoot irreproducible NMR spectra?

Methodological Answer:

  • Dynamic Effects: Check for rotamers (e.g., carboxamide rotation) causing splitting; acquire spectra at 25°C and 60°C.
  • Trace Metals: Chelate with EDTA to eliminate paramagnetic broadening.
  • Deuterated Solvent Purity: Use DMSO-d₆ with <0.03% water (sealed ampoules) .

Q. Q12. What statistical methods reconcile conflicting IC₅₀ values across labs?

Methodological Answer:

  • Meta-Analysis: Apply random-effects models (RevMan 5.4) to aggregate data, weighting by sample size and assay type.
  • Standard Curves: Normalize data to reference compounds (e.g., doxorubicin) in each lab.
  • Blinded Re-Testing: Exchange samples between labs to rule out operator bias .

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